The compound can be synthesized from cyclobenzaprine through deuteration processes, which involve replacing hydrogen atoms with deuterium isotopes. This method is significant in enhancing the compound's analytical properties for various research applications.
3-Hydroxy Cyclobenzaprine-d6 is classified under:
The synthesis of 3-Hydroxy Cyclobenzaprine-d6 involves several key steps:
3-Hydroxy Cyclobenzaprine-d6 has a complex molecular structure characterized by:
The InChI and InChI Key for 3-Hydroxy Cyclobenzaprine-d6 are:
3-Hydroxy Cyclobenzaprine-d6 can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Hydroxy Cyclobenzaprine-d6 involves its interaction with neurotransmitter systems in the central nervous system. It primarily acts as a muscle relaxant by inhibiting neuronal activity in the brainstem and spinal cord regions responsible for muscle tone regulation.
The compound binds to specific receptors that modulate neurotransmitter release, leading to reduced muscle spasms and discomfort. The deuterated form aids in understanding its pharmacokinetics and metabolic pathways due to its distinct isotopic signature in mass spectrometry analyses.
3-Hydroxy Cyclobenzaprine-d6 exhibits characteristics typical of organic compounds:
Key chemical properties include:
Relevant data on melting point and boiling point are generally not specified but can be inferred from related compounds.
3-Hydroxy Cyclobenzaprine-d6 serves multiple roles in scientific research:
The systematic IUPAC name for 3-Hydroxy Cyclobenzaprine-d6 is (2E)-2-[3-(Dimethylamino-d6)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol, reflecting its deuterated dimethylamino group and hydroxylated tricyclic ring system [3] [5]. This metabolite is derived from cyclobenzaprine via aromatic hydroxylation at the meta-position of one phenyl ring, yielding a phenolic scaffold critical for further conjugation reactions in vivo. The compound’s molecular formula is C20H15D6NO, with a molecular weight of 297.4 g/mol [2] [3].
Structural characterization relies on advanced spectroscopic techniques:
Table 1: Spectroscopic Signatures of 3-Hydroxy Cyclobenzaprine-d6
Technique | Key Features |
---|---|
1H-NMR | -OH (8.9 ppm); aromatic H (6.7–7.8 ppm); absence of -N(CH3)2 signals |
MS | M+ 297.4; [M-H2O]+ 279.3; backbone fragment 251.4 |
UV-Vis | λmax 254 nm, 290 nm (in methanol) |
Deuterium labeling occurs exclusively at the dimethylamino group, where six hydrogen atoms are replaced by deuterium (-N(CD3)2), confirmed by mass shifts from 291.4 g/mol (unlabeled) to 297.4 g/mol (labeled) [2] [6]. This site-specific deuteration minimizes kinetic isotope effects (KIEs) on metabolic reactions while enhancing detectability in mass spectrometry. The synthetic routes include:
Deuterium incorporation alters physicochemical properties:
Table 2: Impact of Deuterium on Key Properties
Parameter | Cyclobenzaprine | 3-Hydroxy Cyclobenzaprine-d6 |
---|---|---|
Molecular Weight | 275.4 g/mol | 297.4 g/mol |
N-Demethylation Rate | 100% (reference) | 15–20% reduction |
MS Detectability | Low resolution | High (Δm/z=6) |
Structurally, 3-hydroxy cyclobenzaprine-d6 differs from cyclobenzaprine in two key aspects:
Functionally, these modifications confer distinct attributes:
Table 3: Structural and Functional Comparison
Property | Cyclobenzaprine | 3-Hydroxy Cyclobenzaprine-d6 |
---|---|---|
Molecular Formula | C20H21N | C20H15D6NO |
Key Functional Groups | Tertiary amine | Phenolic -OH, deuterated tertiary amine |
LogP (Predicted) | 4.1 | 3.8 |
Primary Metabolism | CYP3A4 oxidation | Glucuronidation |
Regulatory Status | Active ingredient | Pharmacopeial impurity standard |
Comprehensive Compound Index
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: